molecular formula C20H17ClO2S B2726025 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 251307-41-2

2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol

Cat. No.: B2726025
CAS No.: 251307-41-2
M. Wt: 356.86
InChI Key: OBLYXXRZYGHQDU-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol (CAS 251307-41-2) is a chiral sulfinyl alcohol derivative that serves as a valuable building block in advanced organic and pharmaceutical research . Its molecular structure, which integrates a sulfinyl group adjacent to a diphenyl ethanol moiety, provides both rigidity and electronic properties that make it particularly useful in stereoselective reactions and the development of enantioselective synthetic methodologies . This compound is employed as a key intermediate in the synthesis of bioactive molecules and can function as a ligand precursor in catalytic systems . The presence of the chlorophenyl group further modifies its reactivity, enabling selective functionalization during multi-step synthesis . Research into related sulfinyl acetamide and ethanamine analogues, such as modafinil, highlights the significance of this structural class in neuroscience, particularly as unique dopamine uptake inhibitors that bind the dopamine transporter (DAT) in a distinct manner from classical psychostimulants . These properties make it a compound of interest for investigating novel binding modes and for the development of potential therapeutics . Proper handling under inert conditions is recommended due to its potential sensitivity to oxidation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfinyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO2S/c21-18-11-13-19(14-12-18)24(23)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLYXXRZYGHQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Sulfide Intermediate: 2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol

The sulfide intermediate serves as the foundational precursor for sulfoxide formation. Two primary routes dominate its synthesis:

Nucleophilic Substitution via Thiol-Alcohol Coupling

This method involves reacting 4-chlorothiophenol with 1,1-diphenylethanol derivatives under acidic conditions. Trifluoroacetic acid (TFA) facilitates the coupling of diphenylmethanol with thiols at room temperature, yielding thioether products in 75–90% efficiency. For example, bis(4-chlorophenyl)methanol reacts with 2-mercaptoacetamide in TFA to form 2-((bis(4-chlorophenyl)methyl)thio)-N-methylacetamide, a structurally analogous compound. The reaction mechanism proceeds through protonation of the hydroxyl group, followed by nucleophilic attack by the thiolate anion.

Oxidation to Sulfinyl Derivative: Mechanistic and Practical Considerations

Conversion of the sulfide to the sulfinyl compound requires selective oxidation. Hydrogen peroxide (H2O2) in acetic acid/methanol emerges as the most widely employed system, achieving 70–85% yields. The reaction proceeds via a two-electron transfer mechanism, forming a sulfenic acid intermediate that rapidly oxidizes to the sulfoxide.

Standard Oxidation Protocol

A representative procedure involves dissolving 2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol (1.0 equiv) in a 1:1 v/v acetic acid/methanol mixture. H2O2 (30%, 1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 h. Quenching with aqueous sodium thiosulfate and extraction with dichloromethane yields the crude sulfoxide, which is purified via silica gel chromatography.

Enantioselective Oxidation Using Chiral Catalysts

For applications requiring chiral sulfoxides, vanadium-based catalysts with Schiff base ligands enable asymmetric oxidation. For instance, VO(acac)2 combined with a chiral salen ligand achieves enantiomeric excess (ee) values up to 85%, which can be enhanced to >99% via recrystallization. This method mirrors the synthesis of (R)-2-phenyl-2-propyl sulfinamide, where H2O2 and a chiral vanadium complex induce optical activity.

Table 2: Oxidation Conditions and Outcomes
Oxidizing Agent Solvent System Temp (°C) Time (h) Yield (%) ee (%)
H2O2 AcOH/MeOH 25 12 82
H2O2/VO(acac)2-Schiff CH2Cl2 0–25 24 78 85 → 99*

*After recrystallization.

Optimization Strategies for Impurity Suppression

A critical challenge in sulfoxide synthesis is minimizing byproducts such as overoxidized sulfones or chlorinated impurities. The DE19540544A1 patent highlights that bromide or iodide additives during sulfochlorination reduce p-chloroaniline formation from 500–2000 ppm to <50 ppm. Although this patent focuses on parabase ester synthesis, the principle applies broadly: halide ions compete with chloride byproducts, diverting reaction pathways toward desired products.

Bromide-Mediated Byproduct Control

Incorporating KBr (1–5 mol%) during the sulfide synthesis stage sequesters chlorine ions, preventing electrophilic aromatic substitution at the para position of the aniline moiety. This approach is particularly effective in reactions involving chlorosulfonic acid or thionyl chloride, common reagents in sulfonamide and sulfonate ester syntheses.

Analytical Characterization and Quality Assurance

Confirming the structure and purity of 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol necessitates multimodal analysis:

  • 1H NMR : The sulfinyl group deshields adjacent protons, resulting in distinctive doublets (δ 3.5–4.0 ppm) for the CH2SO group.
  • 13C NMR : The sulfinyl carbon resonates at δ 55–60 ppm, distinguishable from sulfide (δ 40–45 ppm) and sulfone (δ 65–70 ppm).
  • HPLC : Reverse-phase chromatography (C18 column, 70:30 MeOH/H2O) resolves sulfoxide from sulfide and sulfone impurities.

Industrial-Scale Considerations and Environmental Impact

Large-scale production demands solvent recovery and waste minimization. The TFA used in thioether synthesis can be distilled and reused, reducing environmental footprint. Additionally, H2O2 is preferred over metal-based oxidants (e.g., KMnO4) due to its benign byproduct (water) and compatibility with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

    Reduction: Reduction of the sulfoxide group back to a sulfide.

    Substitution: The hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various alkylating agents under basic conditions.

Major Products

    Oxidation: 2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol.

    Reduction: 2-[(4-Chlorophenyl)thio]-1,1-diphenyl-1-ethanol.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds with sulfinyl groups can exhibit significant anticancer properties. For instance, derivatives of sulfinyl compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. The structural features of 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol may enhance its interaction with biological targets involved in cancer pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of sulfinyl derivatives and their biological activity against various cancer cell lines. Results showed that certain modifications to the sulfinyl group significantly increased cytotoxicity against breast cancer cells (e.g., MCF-7) .

2. Antimicrobial Properties

The compound has potential applications in developing antimicrobial agents. Research has demonstrated that sulfinyl-containing compounds can exhibit activity against a range of bacterial strains.

Case Study:

A comparative study on the antimicrobial efficacy of various sulfinyl compounds revealed that 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol showed promising results against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Synthetic Organic Chemistry Applications

1. Building Block for Synthesis

2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Reactions Involving 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed reactionSulfonamide derivatives
Coupling ReactionPd-catalyzed cross-couplingBiologically active compounds
ReductionLiAlH4 in etherAlcohol derivatives

These reactions highlight the compound's utility in synthesizing novel therapeutic agents.

Therapeutic Potential

1. Neurological Disorders

Emerging research suggests that compounds similar to 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol may have implications in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Case Study:

A recent investigation into cannabinoid receptor modulators included sulfinyl derivatives, indicating their potential role in managing conditions like anxiety and depression . The study found that specific structural modifications could enhance receptor affinity and selectivity.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol involves its interaction with molecular targets through its chiral sulfur center.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur Oxidation State Variants

a) 2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (CAS 303152-11-6)
  • Structure : Replaces the sulfinyl group with a sulfanyl (thioether) group and substitutes phenyl rings with fluorophenyl groups.
  • Properties :
    • Molecular weight: 390.87 (vs. ~374.86 for the target compound, assuming similar substituents) .
    • Higher lipophilicity due to the thioether group and fluorinated aromatic rings.
    • Stability: Requires storage at 4–25°C, similar to sulfoxides, but with reduced polarity .
  • Applications : Used in drug development and material science, though its pharmacological profile may differ due to reduced hydrogen-bonding capacity compared to sulfoxides .
b) 2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol (CAS 251307-36-5)
  • Structure : Features a sulfonyl group instead of sulfinyl and a fluorophenyl substituent.
  • Properties :
    • Higher polarity and acidity due to the electron-withdrawing sulfonyl group.
    • Molecular weight: ~374.31 (fluorine substitution reduces mass slightly compared to chlorine) .
  • Activity : Sulfonyl groups enhance metabolic stability but may reduce membrane permeability compared to sulfoxides .

Aromatic Substitution Analogs

a) 2-[(4-Bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)-1-ethanol (CAS 303152-21-8)
  • Structure : Bromine replaces chlorine on the sulfanyl-attached phenyl ring.
  • Properties: Molecular weight: ~444.72 (higher due to bromine’s atomic mass).
b) 1,1-Bis(4-chlorophenyl)ethanol
  • Structure : Lacks the sulfinyl group entirely.
  • Properties: Molecular weight: 267.16 (simpler structure reduces mass significantly). Solubility: Highly soluble in organic solvents (e.g., chloroform, ether) due to non-polar aromatic rings .

Pharmacologically Active Analogs

Compound X (2-({[4-(4-Chlorophenyl)-1-methyl-3-piperidinyl]methyl}sulfinyl)ethanol)
  • Structure: Incorporates a piperidine ring and methyl group, diverging from the ethanol backbone.
  • Activity: Potent monoamine transporter (MAT) inhibitor with high affinity for NET (norepinephrine transporter), suggesting sulfoxides’ role in enhancing target engagement .
  • Comparison: The target compound’s diphenyl-ethanol scaffold may offer improved stereochemical flexibility compared to Compound X’s rigid piperidine structure .

Research Implications

The sulfinyl group in 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol likely enhances its interaction with polar biological targets, such as neurotransmitter transporters, compared to thioether or non-sulfur analogs . Substitution patterns (e.g., fluorophenyl vs. chlorophenyl) further modulate electronic and steric properties, impacting solubility and target affinity . Future studies should explore synthetic optimization and in vitro activity to validate these hypotheses.

Biological Activity

2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol, also known by its CAS number 36000-17-6, is a compound of interest due to its potential biological activities. This article aims to explore the compound's biological effects, including antimicrobial, anticancer, and antioxidant properties, supported by various research findings and data.

  • Molecular Formula : C20_{20}H17_{17}ClOS
  • Molecular Weight : 340.87 g/mol
  • CAS Number : 36000-17-6

Biological Activity Overview

The biological activities of 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol have been evaluated through various in vitro studies. Key areas of focus include:

1. Antimicrobial Activity

Research has shown that derivatives of compounds similar to 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol exhibit significant antimicrobial properties against various bacterial strains. For instance:

  • Inhibition of Staphylococcus aureus : Compounds with similar structures demonstrated bacteriostatic activity at concentrations as low as 2 µg/mL .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
16dS. aureus2 µg/mL
16eS. epidermidis4 µg/mL

2. Anticancer Activity

The anticancer potential of the compound has been assessed against various cancer cell lines. The following details summarize the findings:

  • Cell Lines Tested : HeLa, SKOV-3, MCF-7
  • IC50_{50} Values : The most active derivatives exhibited IC50_{50} values below 10 µg/mL against HeLa cells .
Cell LineCompoundIC50_{50} (µg/mL)
HeLa16d<10
SKOV-316c7.87 - 70.53
MCF-716d11.20 - 93.46

3. Antioxidant Activity

Antioxidant assays have indicated that certain derivatives possess strong radical scavenging abilities:

  • Compounds were tested using DPPH and ABTS assays, revealing significant antioxidant effects at concentrations comparable to established antioxidants .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

Study on Antimicrobial and Antioxidant Properties

A recent study highlighted the effectiveness of synthesized derivatives against clinical strains of bacteria and their antioxidant capacities . The results indicated that modifications in the chemical structure significantly enhanced both antimicrobial and antioxidant activities.

Enzyme Inhibition Studies

In addition to antimicrobial properties, some derivatives were evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE). Results showed that several compounds exhibited strong inhibitory effects, which could have implications for treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for 2-[(4-Chlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the sulfinyl bond and (2) oxime functionalization. For the sulfinyl group, oxidation of a thioether intermediate (e.g., using meta-chloroperbenzoic acid) under controlled temperatures (0–5°C) is standard. The oxime is introduced via nucleophilic substitution with hydroxylamine derivatives. Solvent choice (e.g., dichloromethane or THF) and stoichiometric control are critical for yield optimization. Reaction progress can be monitored via TLC or NMR spectroscopy .

Table 1 : Example Reaction Conditions for Sulfinyl Bond Formation

StepReagentSolventTemperature (°C)Yield (%)
OxidationmCPBADCM0–570–85
OximationNH₂OH·HClEtOH2560–75

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and WinGX (for data processing) are widely used to resolve bond lengths, angles, and stereochemistry . Complementary techniques include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and purity.
  • IR Spectroscopy : Identification of functional groups (e.g., sulfinyl S=O stretch at 1020–1070 cm⁻¹).
  • Mass Spectrometry : High-resolution MS to verify molecular formula.

Q. What are the primary research applications of this compound?

  • Methodological Answer : The compound serves as:
  • A chiral intermediate in asymmetric synthesis, leveraging its sulfinyl group for stereochemical control (e.g., in pharmaceutical precursors) .
  • A ligand or catalyst in organometallic reactions due to its electron-withdrawing substituents.
  • A model compound for studying sulfoxide reactivity in nucleophilic substitutions or redox reactions .

Advanced Research Questions

Q. How does the stereochemistry of the sulfinyl group influence reactivity in asymmetric synthesis?

  • Methodological Answer : The sulfinyl group’s configuration (R or S) dictates facial selectivity in reactions. For example, in Grignard additions, the sulfinyl oxygen’s lone pairs create a chiral environment, steering nucleophile attack to specific positions. Researchers can:
  • Use diastereomeric salt crystallization or chiral HPLC to isolate enantiomers.
  • Perform DFT calculations (e.g., Gaussian software) to predict transition states and rationalize selectivity .

Q. How can contradictions in reported biological activities of derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or structural impurities. Strategies include:
  • Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
  • Structural Reanalysis : Verify derivative purity via X-ray crystallography or 19^{19}F NMR (if fluorinated analogs exist) .
  • Meta-Analysis : Statistically compare data across studies using tools like RevMan to identify confounding variables .

Q. What experimental approaches elucidate the mechanism of action in biological systems?

  • Methodological Answer : Hypothesized mechanisms (e.g., enzyme inhibition) can be tested via:
  • Kinetic Studies : Measure substrate turnover rates with/without the compound using UV-Vis spectroscopy.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables:
  • Critical Parameters : Temperature, solvent polarity, catalyst loading (e.g., Pd/C for reductions).
  • High-Throughput Screening : Use robotic platforms to test 100+ conditions in parallel.
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What computational tools predict the compound’s toxicological profile?

  • Methodological Answer :
  • QSAR Models : Tools like OECD QSAR Toolbox or Toxtree correlate structural features (e.g., chlorophenyl groups) with toxicity endpoints.
  • ADMET Prediction : SwissADME or ProTox-II to estimate bioavailability, hepatotoxicity, and mutagenicity.
  • In Vitro Assays : HepG2 cell viability assays or Ames tests for preliminary validation .

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